4-Cyclohexyl-N,N-diethylpiperidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexyl-N,N-diethylpiperidin-4-amine is a chemical compound with the molecular formula C15H30N2 and a molecular weight of 238.41 g/mol . This compound is primarily used in research and development settings and is not intended for human or veterinary use . It features a piperidine ring substituted with a cyclohexyl group and two diethylamine groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
The synthesis of 4-Cyclohexyl-N,N-diethylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Substitution with Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides in the presence of a base.
Introduction of Diethylamine Groups:
Analyse Chemischer Reaktionen
4-Cyclohexyl-N,N-diethylpiperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexyl-N,N-diethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Medicine: While not used directly in medicine, it serves as a precursor or intermediate in the synthesis of potential therapeutic agents.
Industry: In industrial research, it is utilized for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Cyclohexyl-N,N-diethylpiperidin-4-amine is not well-documented. compounds with similar structures often interact with biological targets such as receptors or enzymes, leading to various biological effects. The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to interact with a wide range of molecular targets .
Vergleich Mit ähnlichen Verbindungen
4-Cyclohexyl-N,N-diethylpiperidin-4-amine can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple heterocyclic amine used in various chemical syntheses.
N-Methylpiperidine: A derivative with a methyl group, used in organic synthesis and as a solvent.
4-Phenylpiperidine: A compound with a phenyl group, known for its use in the synthesis of pharmaceuticals like fentanyl.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H30N2 |
---|---|
Molekulargewicht |
238.41 g/mol |
IUPAC-Name |
4-cyclohexyl-N,N-diethylpiperidin-4-amine |
InChI |
InChI=1S/C15H30N2/c1-3-17(4-2)15(10-12-16-13-11-15)14-8-6-5-7-9-14/h14,16H,3-13H2,1-2H3 |
InChI-Schlüssel |
BAIZOCVEFUKHSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1(CCNCC1)C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.